Molecular Weight vs. N1-Cyanomethyl Pseudouridine
N1,N3-Bis(cyanomethyl)pseudoUridine features cyanomethyl (-CH2CN) functionalization at both the N1 and N3 positions of the pseudouridine uracil ring . This dual-substitution pattern structurally differentiates it from the two dominant pseudouridine analogs currently deployed in clinical mRNA vaccines and therapeutic development: pseudouridine (Ψ), which bears no N-position alkyl modifications, and N1-methylpseudouridine (m1Ψ), which bears a single methyl (-CH3) group exclusively at the N1 position [1]. The presence of cyanomethyl moieties introduces nitrile functionality, which may influence electronic properties and hydrogen-bonding capacity at positions known to affect RNA structural stability and protein kinase R (PKR) activation profiles [2].
| Evidence Dimension | Structural chemical composition (substitution pattern) |
|---|---|
| Target Compound Data | N1-cyanomethyl, N3-cyanomethyl (dual substitution) |
| Comparator Or Baseline | Pseudouridine (Ψ): unmodified N1 and N3 positions; N1-methylpseudouridine (m1Ψ): single N1-methyl substitution only |
| Quantified Difference | Two cyanomethyl groups vs zero modifications (Ψ) vs single methyl group (m1Ψ) |
| Conditions | Chemical structural analysis; product specification data |
Why This Matters
Structural differentiation at the N1 and N3 positions governs translation efficiency and innate immune sensor activation profiles—parameters that directly impact mRNA vaccine efficacy and safety, making precise analog selection a non-negotiable procurement variable for therapeutic mRNA development.
- [1] Ho, L. L. Y., Schiess, G. H. A., Miranda, P., Weber, G., & Astakhova, K. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chemical Biology, 5, 418-425. DOI: 10.1039/D4CB00022F. View Source
- [2] Dutta, N., Deb, I., Sarzynska, J., & Lahiri, A. (2023). Structural and thermodynamic consequences of base pairs containing pseudouridine and N1-methylpseudouridine in RNA duplexes. bioRxiv. DOI: 10.1101/2023.03.22.533736. View Source
